REACTION_CXSMILES
|
ICI.[CH2:4]([Zn]CC)C.[CH3:9][O:10][CH2:11][O:12][C:13]1[CH:14]=[CH:15][C:16]([CH:19]=[C:20]([CH3:22])[CH3:21])=[N:17][CH:18]=1>C1(C)C=CC=CC=1>[CH3:21][C:20]1([CH3:4])[CH2:22][CH:19]1[C:16]1[CH:15]=[CH:14][C:13]([O:12][CH2:11][O:10][CH3:9])=[CH:18][N:17]=1
|
Name
|
|
Quantity
|
24.8 mL
|
Type
|
reactant
|
Smiles
|
ICI
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)[Zn]CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
5-(methoxymethoxy)-2-(2-methylprop-1-enyl)pyridine
|
Quantity
|
21.3 g
|
Type
|
reactant
|
Smiles
|
COCOC=1C=CC(=NC1)C=C(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at RT for 40 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
recooled to 0° C.
|
Type
|
ADDITION
|
Details
|
was added dropwise through an addition funnel
|
Type
|
CUSTOM
|
Details
|
to come to RT
|
Type
|
STIRRING
|
Details
|
was stirred 12 hrs
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
before being quenched at 0° C. by the addition of a 10:1 saturated ammonium chloride/ammonium hydroxide aqueous solution
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
the aqueous layer was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted into ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 10:1 saturated ammonium chloride/ammonium hydroxide aqueous solution, water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified through a plug of silica (10:1 Hexanes/EtOAc)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |